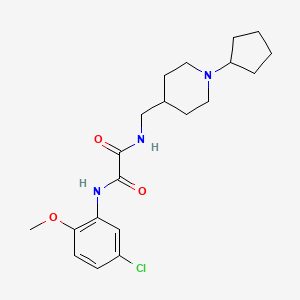
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, also known as ABT-288, is a novel and potent dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with schizophrenia and other neuropsychiatric disorders.
Wirkmechanismus
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a potent and selective dopamine D1 receptor agonist. It binds to and activates the dopamine D1 receptor, which is primarily located in the prefrontal cortex and is involved in cognitive processes such as working memory, attention, and executive function.
Biochemical and Physiological Effects:
The activation of the dopamine D1 receptor by N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, including ion channels and transcription factors, which ultimately leads to the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several advantages for use in lab experiments. It is highly selective for the dopamine D1 receptor, which reduces the potential for off-target effects. It also has a long half-life, which allows for once-daily dosing. However, N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer. It also has poor brain penetration, which can limit its effectiveness in certain experimental models.
Zukünftige Richtungen
There are several future directions for the study of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One potential direction is the development of more water-soluble formulations of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide to improve its administration in lab experiments. Another direction is the investigation of the effects of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide in combination with other cognitive enhancers, such as acetylcholinesterase inhibitors. Additionally, the potential therapeutic applications of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide in other neuropsychiatric disorders, such as depression and anxiety, warrant further investigation.
Synthesemethoden
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves the reaction of 5-chloro-2-methoxyaniline with 4-(bromomethyl)cyclopent-1-ene in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with oxalyl chloride and N-(4-piperidinylmethyl)amine to yield N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with schizophrenia and other neuropsychiatric disorders. It has been shown to improve working memory, attention, and executive function in preclinical models of cognitive impairment. N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease, attention deficit hyperactivity disorder, and substance abuse disorders.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-27-18-7-6-15(21)12-17(18)23-20(26)19(25)22-13-14-8-10-24(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUJKEFLRVVCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

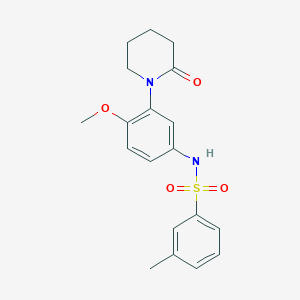
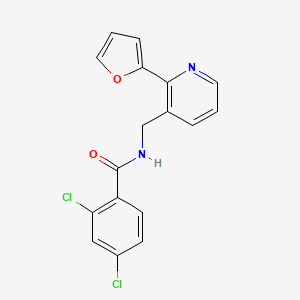
![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)
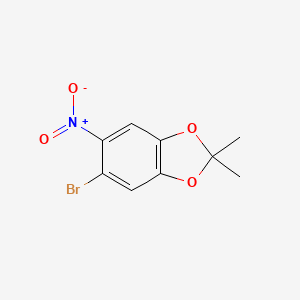
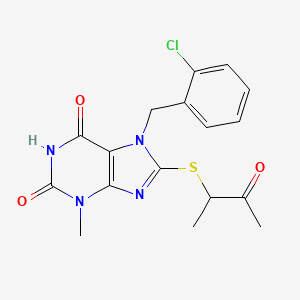
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B2792056.png)
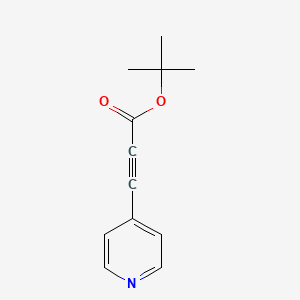
![N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2792059.png)
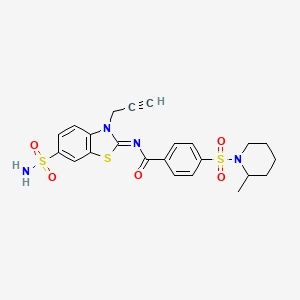
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2792064.png)
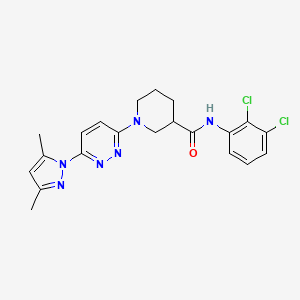
![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2792067.png)
